3-(4-ethoxy-3-methoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is 457.14601278 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-4-31-21-11-10-19(15-22(21)30-3)25-27-26(32-28-25)24-23(29-12-5-6-13-29)20(16-33-24)18-9-7-8-17(2)14-18/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBBQPRXSMJART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C(=CS3)C4=CC=CC(=C4)C)N5C=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxy-3-methoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antiviral Activity
Recent studies indicate that oxadiazole derivatives exhibit notable antiviral properties. For instance, compounds structurally similar to our target compound have shown efficacy against various viral infections by inhibiting viral replication and targeting specific viral enzymes. In particular, derivatives with a pyrrole moiety have demonstrated significant antiviral activity against hepatitis C virus (HCV), with effective concentrations (EC50) in the low micromolar range .
| Compound | Virus Targeted | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCV | TBD | This Study |
| Pyrazoline Derivative | HCV | 0.26 | |
| Chalcone Derivative | TMV | 58.7 |
Anticancer Activity
The oxadiazole scaffold has been linked to anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that similar compounds can inhibit cancer cell lines at concentrations ranging from 10 to 50 µM. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes such as glucosamine-6-phosphate synthase has been documented. This suggests a promising application in treating bacterial infections .
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:
- Viral Enzymes : The compound may inhibit viral polymerases or proteases, crucial for viral replication.
- Cell Cycle Regulators : It could modulate proteins involved in the cell cycle, leading to growth arrest in cancer cells.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for bacterial survival.
Study on Antiviral Efficacy
A recent study evaluated a series of oxadiazole derivatives for their effectiveness against HCV. The results indicated that modifications on the phenolic rings significantly influenced antiviral activity. The target compound's structural features suggest potential for similar efficacy.
Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that compounds with a similar structure induced apoptosis at concentrations as low as 10 µM. Further studies are needed to elucidate the specific pathways involved.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, the specific compound has been evaluated for its efficacy against multiple cancer cell lines, demonstrating promising results in inhibiting tumor growth and promoting cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with microbial membranes and inhibit essential cellular processes. In vitro studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, making it a candidate for further development as an antimicrobial agent .
Materials Science
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. The presence of conjugated systems within its structure allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can enhance performance metrics like efficiency and stability .
Fluorescent Probes
The compound's ability to emit fluorescence upon excitation makes it a potential candidate for use as a fluorescent probe in biological imaging. Its photophysical properties can be tuned through structural modifications, allowing for the development of probes with specific emission wavelengths suitable for various imaging applications .
Organic Synthesis
Building Block for Drug Development
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups can be readily modified to create derivatives with tailored biological activities. Researchers have utilized it to synthesize novel pharmacophores that exhibit enhanced efficacy against specific biological targets .
Reagent in Chemical Reactions
The oxadiazole ring system is known for its reactivity in various chemical transformations. This compound can act as a reagent in cycloaddition reactions or as a precursor for the synthesis of heterocycles, expanding its utility in synthetic methodologies within organic chemistry .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole core, and how should reaction parameters be optimized?
- Methodological Answer : The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. Refluxing precursors in glacial acetic acid with hydrazine derivatives (e.g., phenylhydrazine) at 70–80°C for 6–8 hours is effective for analogous heterocycles . Catalytic optimization, such as using Bleaching Earth Clay (10 wt%) in PEG-400 media, enhances yield . Monitor reaction progress via TLC at 1-hour intervals to confirm intermediate formation and minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming substitution patterns on the thiophene and aryl moieties?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). Aromatic protons on the 3-methylphenyl group appear as a singlet (δ 2.4 ppm for CH₃) and multiplet (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm oxadiazole C=N stretches at 1600–1650 cm⁻¹ and thiophene ring vibrations at 700–800 cm⁻¹ .
- Chromatography : Use HPLC with a C18 column (MeOH:H₂O = 70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can quantum mechanical calculations (e.g., DFT) predict electronic properties and stability?
- Methodological Answer :
- Perform DFT calculations at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies. Compare computational bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) with XRD data to validate models .
- Use Gaussian or ORCA software to simulate UV-Vis spectra, correlating theoretical λmax with experimental values (e.g., 280–320 nm for conjugated systems) .
Q. What analytical approaches resolve unexpected byproducts (e.g., pyrrole-thiophene coupling inefficiency)?
- Methodological Answer :
- LC-MS/HRMS : Identify byproduct masses (e.g., [M+H]⁺ peaks) and assign molecular formulas .
- X-ray Crystallography : Refine structures using SHELX or OLEX2 to resolve ambiguities. For example, Iwakawa et al. confirmed unexpected indole formation via XRD when phenylhydrazine deviated from expected pathways .
- Comparative NMR Analysis : Overlay experimental spectra with simulated data (e.g., ChemDraw) to detect deviations in coupling patterns .
Q. How to design structure-activity relationship (SAR) studies for this multi-ring heterocyclic system?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents:
- Replace methoxy/ethoxy groups with halogens or nitro moieties.
- Substitute pyrrole with imidazole or pyrazole .
- Biological Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays (e.g., against S. aureus or E. coli) .
- Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., cytochrome P450). Correlate docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental reactivity data?
- Methodological Answer :
- Reevaluate Solvent Effects : Simulate solvation models (e.g., PCM in DFT) to account for polar protic solvents (e.g., acetic acid) that may stabilize intermediates .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and compare with Arrhenius plots derived from DFT transition-state energies .
- Cross-Validate Spectral Data : If computational IR peaks mismatch experimental data (e.g., C=O stretch at 1700 cm⁻¹ vs. 1680 cm⁻¹), reassess tautomeric forms or hydrogen bonding .
Experimental Design Considerations
Q. What purification strategies are optimal for isolating this oxadiazole derivative?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (80:20) to isolate crystalline product. Monitor purity via melting point (e.g., 180–185°C) .
- Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (30:70) as eluent. Collect fractions and verify homogeneity via TLC (Rf = 0.5–0.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
